Cas no 23711-26-4 (5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol)

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group, an isobutyl moiety, and a thiol functional group. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the thiol group enhances reactivity, enabling versatile derivatization for applications such as drug development and ligand design. Its chlorophenyl substitution contributes to lipophilicity, potentially improving bioavailability in bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Researchers value it for its synthetic flexibility and potential in developing novel therapeutic or pesticidal agents.
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol structure
23711-26-4 structure
商品名:5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
CAS番号:23711-26-4
MF:C12H14N3SCl
メガワット:267.778
MDL:MFCD05134112
CID:2626111
PubChem ID:951877

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • AKOS000370045
    • MFCD05134112
    • 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
    • JS-2731
    • SCHEMBL10013033
    • 23711-26-4
    • STL381288
    • CCG-344595
    • 3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
    • 5-(4-chlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
    • CS-0116958
    • MDL: MFCD05134112
    • インチ: InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17)
    • InChIKey: SUQJZZMSMMMAQN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 267.0596963Da
  • どういたいしつりょう: 267.0596963Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 59.7Ų

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB235292-100 mg
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol; .
23711-26-4
100 mg
€283.50 2023-07-20
Chemenu
CM338423-1g
5-(4-Chlorophenyl)-4-isobutyl-4h-1,2,4-triazole-3-thiol
23711-26-4 95%+
1g
$285 2024-07-28
abcr
AB235292-100mg
5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol; .
23711-26-4
100mg
€283.50 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1187598-1g
5-(4-Chlorophenyl)-4-isobutyl-4h-1,2,4-triazole-3-thiol
23711-26-4 90%
1g
¥2782 2023-04-14
Ambeed
A955208-1g
5-(4-Chlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
23711-26-4 90%
1g
$232.0 2024-08-03

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol 関連文献

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiolに関する追加情報

Introduction to 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (CAS No. 23711-26-4)

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 23711-26-4, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its chlorophenyl and isobutyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The 1,2,4-triazole core of the molecule is a key pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Triazoles are known for their ability to interfere with essential metabolic pathways in microorganisms and cancer cells, thereby exhibiting potent biological effects. The thiol (-SH) group in the molecule further enhances its reactivity, allowing for various chemical modifications that can fine-tune its biological activity. This makes 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol a versatile intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a growing interest in developing new drugs based on triazole derivatives due to their favorable pharmacokinetic profiles and low toxicity. Researchers have been exploring the structural diversity of triazole compounds to identify new scaffolds with improved efficacy and selectivity. The presence of the chlorophenyl group in this compound may contribute to its ability to interact with biological targets in a specific manner, potentially enhancing its binding affinity and therapeutic potential.

One of the most promising applications of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is in the field of oncology. Preclinical studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The isobutyl substituent may play a role in modulating the solubility and bioavailability of the compound, making it more suitable for oral administration. Additionally, the thiol group provides a site for post-synthetic modifications, allowing researchers to explore different derivatives with enhanced pharmacological properties.

Another area where this compound shows promise is in antimicrobial research. Antibiotic resistance has become a major global health challenge, necessitating the discovery of novel antimicrobial agents. Triazole compounds have been shown to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, particularly the combination of the chlorophenyl and thiol groups, may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes.

The synthesis of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the triazole ring. Subsequent functionalization steps introduce the chlorophenyl and isobutyl groups while preserving the integrity of the thiol moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize byproduct formation.

In conclusion,5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (CAS No. 23711-26-4) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it a valuable scaffold for developing novel drugs targeting various diseases. Ongoing studies continue to explore its pharmacological properties and therapeutic applications, paving the way for new treatment strategies in medicine.

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